molecular formula C22H19N5O4 B2738954 methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941972-72-1

methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2738954
CAS No.: 941972-72-1
M. Wt: 417.425
InChI Key: QUENNGQXIKTOQZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its unique structural attributes and versatile applications in various scientific fields. This compound consists of a benzoate group attached to a pyrazolo-pyridazinone core, which gives it a distinctive set of chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate generally involves the following steps:

  • Formation of the pyrazolo-pyridazinone core through the cyclization of appropriate starting materials.

  • Coupling of this core with a benzoate derivative.

  • Final modifications to attach the acetamido group and methylation.

Industrial Production Methods: : On an industrial scale, the compound is synthesized using high-efficiency catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods may vary, but they generally involve robust batch or continuous flow processes tailored for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the pyrazolo-pyridazinone core, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can target the keto group within the structure, yielding corresponding alcohols.

  • Substitution: : The phenyl and benzoate groups can participate in substitution reactions, allowing for modifications of the compound’s electronic and steric properties.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Electrophilic or nucleophilic reagents for substitution reactions.

Major Products Formed

  • Oxidized derivatives with altered functional groups.

  • Reduced derivatives with hydroxyl functionalities.

  • Substituted compounds with variations in the phenyl or benzoate groups.

Scientific Research Applications

Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate has a range of scientific research applications:

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Serves as a model compound in studying reaction mechanisms and kinetics.

Biology

  • Explored for its potential as a biochemical probe due to its unique structural properties.

  • Investigated in enzyme inhibition studies.

Medicine

  • Under study for its anti-inflammatory and anticancer activities.

Industry

  • Utilized in the development of specialty chemicals and materials.

  • Employed in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the biological pathways, leading to the observed effects. The detailed pathways often involve binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(1-phenyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.

  • Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)butanamido)benzoate.

  • Ethyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.

Comparison: : The uniqueness of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate lies in its specific substituents and the positioning of functional groups, which impart distinctive chemical reactivity and biological activity compared to its analogs.

This compound's synthesis, reactions, and applications underline its importance in both theoretical and applied sciences, offering a versatile platform for innovation and discovery.

Properties

IUPAC Name

methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUENNGQXIKTOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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